(9H-FLUOREN-2-YL)(PHENYL)METHANONE
Overview
Description
(9H-FLUOREN-2-YL)(PHENYL)METHANONE is an organic compound with the molecular formula C20H14O. It is a white to yellow solid at room temperature and is known for its unique chemical structure, which includes a fluorenyl group attached to a phenyl ketone. This compound is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
Benzophenone, indole, and benzimidazole moieties, which are structurally similar to 2-benzoylfluorene, have been recognized as important frameworks in the discovery of innovative drugs . These compounds have been associated with antimicrobial activity , suggesting that 2-Benzoylfluorene may also interact with microbial targets.
Mode of Action
For instance, benzimidazole bridged benzophenone substituted indole scaffolds have shown antimicrobial activity . The interaction of these compounds with their targets could lead to changes in cellular processes, potentially inhibiting microbial growth.
Biochemical Pathways
For example, benzophenone and benzimidazole moieties have been implicated in the development of new antibacterial agents
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Similar compounds have been associated with antimicrobial activity . This suggests that 2-Benzoylfluorene might also exhibit antimicrobial effects, potentially by disrupting microbial cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other compounds can affect the activity and stability of 2-Benzoylfluorene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-FLUOREN-2-YL)(PHENYL)METHANONE typically involves the Friedel-Crafts acylation reaction. This reaction uses fluorenone and benzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Fluorenone+Benzoyl ChlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(9H-FLUOREN-2-YL)(PHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-2-yl(phenyl)methanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(9H-FLUOREN-2-YL)(PHENYL)METHANONE is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological tool.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Fluorenone: A simpler ketone derivative of fluorene.
Benzophenone: A similar compound with two phenyl groups attached to a carbonyl group.
Fluorenylmethanol: The reduced form of (9H-FLUOREN-2-YL)(PHENYL)METHANONE.
Uniqueness
This compound is unique due to its combined fluorenyl and phenyl ketone structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
9H-fluoren-2-yl(phenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O/c21-20(14-6-2-1-3-7-14)16-10-11-19-17(13-16)12-15-8-4-5-9-18(15)19/h1-11,13H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTOUHCXGZGKEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166475 | |
Record name | Methanone, 9H-fluoren-2-ylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15860-31-8 | |
Record name | 2-Benzoylfluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15860-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, 9H-fluoren-2-ylphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015860318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC98505 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, 9H-fluoren-2-ylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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